molecular formula C24H23N3O B2971741 N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)benzenecarboxamide CAS No. 338410-51-8

N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)benzenecarboxamide

Katalognummer: B2971741
CAS-Nummer: 338410-51-8
Molekulargewicht: 369.468
InChI-Schlüssel: BRMZPKJHKWYMCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound features a benzimidazole core substituted with 5,6-dimethyl groups, enhancing steric and electronic properties. A phenylethyl chain at the 2-position links to a benzenecarboxamide group, forming a hybrid scaffold (Figure 1). The benzimidazole moiety is a privileged structure in medicinal chemistry, while the carboxamide group contributes to hydrogen-bonding interactions, critical for molecular recognition . The dimethyl groups may influence solubility, crystallinity, and binding affinity compared to simpler benzimidazole derivatives.

Eigenschaften

IUPAC Name

N-[1-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-16-13-20-21(14-17(16)2)26-23(25-20)22(15-18-9-5-3-6-10-18)27-24(28)19-11-7-4-8-12-19/h3-14,22H,15H2,1-2H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMZPKJHKWYMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)benzenecarboxamide, also referred to by its CAS number 338410-76-7, is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and results from various studies.

PropertyValue
Molecular FormulaC24H22N3O
Molecular Weight387.45 g/mol
CAS Number338410-76-7

Synthesis

The synthesis of N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)benzenecarboxamide typically involves multi-step organic reactions. The initial steps focus on the formation of the benzimidazole core, followed by the introduction of the phenylethyl and benzenecarboxamide moieties. Recent studies have explored one-pot synthesis methods to streamline this process while maintaining high yields and purity levels .

Antitumor Activity

Recent investigations have highlighted the antitumor potential of this compound. Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (μM)
A5492.12 ± 0.21
HCC8275.13 ± 0.97
NCI-H3580.85 ± 0.05

The compound demonstrated higher efficacy in two-dimensional (2D) assays compared to three-dimensional (3D) models, indicating a need for further optimization to enhance selectivity and reduce toxicity towards normal cells .

Antimicrobial Activity

In addition to its antitumor properties, N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)benzenecarboxamide has been evaluated for antimicrobial activity. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed promising results, suggesting that this compound could serve as a lead in developing new antimicrobial agents .

The mechanisms underlying the biological activity of this compound are believed to involve interaction with DNA and disruption of cellular processes. The binding affinity to DNA was assessed using fluorescence spectroscopy and showed that the compound predominantly binds within the minor groove of AT-rich regions in DNA . This interaction may lead to inhibition of essential cellular functions such as replication and transcription.

Case Studies

Several studies have documented the effects of this compound on various cancer cell lines:

  • Study on Lung Cancer Cells : A study conducted on human lung carcinoma cell lines demonstrated that compounds similar to N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)benzenecarboxamide exhibited potent antitumor activity with lower toxicity towards normal fibroblast cells .
  • Comparative Analysis : In comparative studies with standard chemotherapeutic agents like doxorubicin and cisplatin, this compound showed competitive efficacy against specific cancer types while maintaining a favorable safety profile .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Key Features of Benzimidazole and Carboxamide Derivatives
Compound Name / Class Substituents on Benzimidazole Carboxamide Group Synthesis Yield (%) Melting Point (°C) Key Properties
Target Compound 5,6-Dimethyl Benzenecarboxamide N/A* N/A* Enhanced steric bulk, H-bond capacity
N-(1H-Benzimidazol-2-yl)pyrazole-3-carboxamides Varying aryl groups (e.g., phenyl, substituted phenyl) Pyrazole-linked carboxamide 45-78% (for derivatives) 160-220 Inhibitor activity; tunable aryl interactions
5-Substituted Benzimidazole-2-carboxylic Acids 5-Chloro, 5-Methyl Carboxylic acid 60-85% (oxidation) 180-250 Reactivity for further functionalization
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide None (non-benzimidazole) 3-Methylbenzamide 70-90% 120-140 N,O-bidentate directing group for metal catalysis

Key Observations :

  • Synthetic Routes: The target compound likely employs coupling reagents like EDCI/HOBt in DMF, as seen in benzimidazole-carboxamide syntheses . This contrasts with ’s use of benzoyl chloride and amino alcohols, which avoids benzimidazole complexity.
  • Substituent Effects: The 5,6-dimethyl groups on the benzimidazole reduce solubility compared to unsubstituted analogs (e.g., ’s 5-chloro derivatives) but may improve metabolic stability .

Physicochemical Properties

  • Hydrogen Bonding: The carboxamide group in the target compound can act as both donor (-NH) and acceptor (C=O), enabling diverse supramolecular interactions. This contrasts with ’s N,O-bidentate group, which prioritizes metal coordination over intermolecular H-bonding .

Research Findings and Implications

  • Synthetic Efficiency : EDCI/HOBt-mediated coupling () offers moderate yields (45-78%) for benzimidazole-carboxamides, while ’s method achieves higher yields (70-90%) for simpler carboxamides .
  • Crystallographic Analysis: Tools like SHELXL () and ORTEP-3 () are critical for resolving the target’s H-bonding networks and steric effects, which differ from non-benzimidazole carboxamides .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.